(2-methoxyphenyl) N-methylsulfamate
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Overview
Description
(2-methoxyphenyl) N-methylsulfamate is an organic compound that belongs to the class of sulfamic acid esters It is characterized by the presence of a sulfamic acid group attached to a 2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methylsulfamic acid 2-methoxyphenyl ester typically involves the reaction of methylsulfamic acid with 2-methoxyphenol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the esterification process. The reaction is conducted under controlled temperature conditions to ensure the formation of the desired ester product.
Industrial Production Methods: In an industrial setting, the production of methylsulfamic acid 2-methoxyphenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (2-methoxyphenyl) N-methylsulfamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(2-methoxyphenyl) N-methylsulfamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methylsulfamic acid 2-methoxyphenyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active sulfamic acid, which can then interact with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins and enzymes, affecting their activity and function.
Comparison with Similar Compounds
- Methylsulfamic acid phenyl ester
- Methylsulfamic acid 4-methoxyphenyl ester
- Ethylsulfamic acid 2-methoxyphenyl ester
Comparison: (2-methoxyphenyl) N-methylsulfamate is unique due to the presence of the 2-methoxy group, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different solubility, stability, and biological activity, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C8H11NO4S |
---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
(2-methoxyphenyl) N-methylsulfamate |
InChI |
InChI=1S/C8H11NO4S/c1-9-14(10,11)13-8-6-4-3-5-7(8)12-2/h3-6,9H,1-2H3 |
InChI Key |
LQCCVYMUSKSTRE-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)OC1=CC=CC=C1OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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